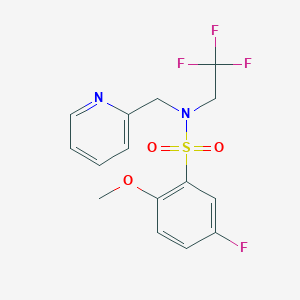![molecular formula C17H20N6O B2947457 N-(2-morpholin-4-ylethyl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine CAS No. 312749-83-0](/img/structure/B2947457.png)
N-(2-morpholin-4-ylethyl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-morpholin-4-ylethyl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine, also known as MPEP, is a potent and selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). The mGluR5 receptor is a G-protein coupled receptor that is widely distributed throughout the central nervous system and plays a key role in regulating synaptic plasticity, learning, and memory. MPEP has been shown to have therapeutic potential in a variety of neurological disorders, including Fragile X syndrome, Parkinson's disease, and addiction.
Applications De Recherche Scientifique
Cognitive Impairment and Neurodegenerative Diseases
Research has identified a class of 3-aminopyrazolo[3,4-d]pyrimidinones as potent inhibitors of phosphodiesterase 1 (PDE1). These compounds, including a clinical candidate named ITI-214, have shown significant potential in treating cognitive deficits associated with schizophrenia and Alzheimer's disease, among other central nervous system disorders. ITI-214 exhibits picomolar inhibitory potency for PDE1 and demonstrates excellent selectivity against other PDE families, with promising in vivo efficacy (Peng Li et al., 2016).
Neuropathic Pain
The synthesis and pharmacological evaluation of a new series of 1-arylpyrazoles as potent σ(1) receptor antagonists have been explored. These compounds, particularly 4-{2-[5-methyl-1-(naphthalen-2-yl)-1H-pyrazol-3-yloxy]ethyl}morpholine (S1RA, E-52862), have demonstrated significant activity in neuropathic pain models. S1RA has been shown to exert dose-dependent antinociceptive effects, highlighting its potential as a clinical candidate for neuropathic pain treatment (J. Díaz et al., 2012).
Antitumor Activity
A series of new morpholinylchalcones, and subsequent derivatives, have been investigated for their antitumor properties. These compounds, particularly those targeting the A-549 lung cancer cell line and the HepG-2 hepatocellular carcinoma cell line, have shown promising activities. The synthesis approach and pharmacological evaluations suggest these compounds as potential antitumor agents (Zeinab A. Muhammad et al., 2017).
Psoriasis Treatment
N-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives have been identified as novel, potent, and selective NF-κB inducing kinase (NIK) inhibitors. These compounds, particularly one with a high potency NIK inhibitor profile, have shown effectiveness in an imiquimod-induced psoriasis mouse model. The treatment led to significant alleviation of psoriasis symptoms and a reduction in pro-inflammatory cytokine and chemokine gene expression, highlighting a new strategy for psoriasis treatment (Yuqin Zhu et al., 2020).
Propriétés
IUPAC Name |
N-(2-morpholin-4-ylethyl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6O/c1-2-4-14(5-3-1)23-17-15(12-21-23)16(19-13-20-17)18-6-7-22-8-10-24-11-9-22/h1-5,12-13H,6-11H2,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHJDYGQXQLBVPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC2=C3C=NN(C3=NC=N2)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
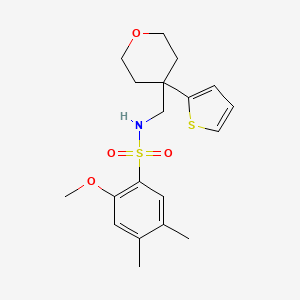
![(E)-1-(1H-benzo[d]imidazol-1-yl)-3-(4-methoxy-3-(piperidin-1-ylsulfonyl)phenyl)prop-2-en-1-one](/img/structure/B2947375.png)
![2-((4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2947376.png)
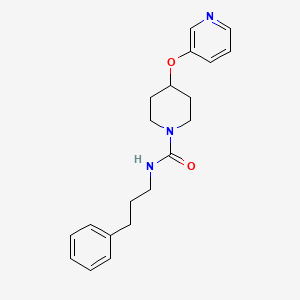

![(2-Bromophenyl)-(3-pyrazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2947380.png)
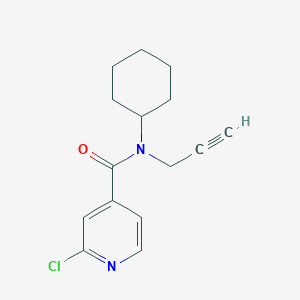
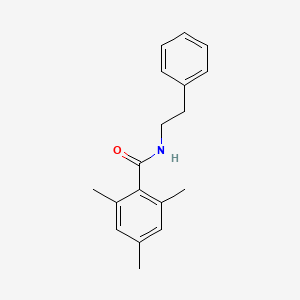
![4-[5-(Bromomethyl)-4,5-dihydro-1,3-thiazol-2-yl]morpholine hydrobromide](/img/structure/B2947389.png)
![1-[(5-bromo-2-chloropyridin-3-yl)sulfonyl]-octahydro-1H-indole-2-carboxamide](/img/structure/B2947390.png)
![4-Methoxy-2-(methoxymethyl)-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2947391.png)
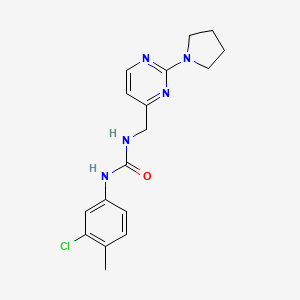
![2-{1-[(Pyridin-4-ylmethyl)-amino]-ethylidene}-indan-1,3-dione](/img/structure/B2947395.png)
